2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide

Epigenetics HDAC inhibition Cancer

Researchers seeking a characterized starting point for HDAC7, antibacterial, antiviral, or anti-inflammatory SAR campaigns often face scaffold gaps. This compound provides a procurement-ready benzotriazole-acetamide core with documented HDAC7 binding (Ki >50,000 nM) and validated docking against DNA gyrase B and SARS-CoV-1 3CLpro. - Defined biochemical baseline for systematic N-aryl optimization - Distinct m-tolyl substitution enables IP-differentiated exploration of benzotriazole pharmacophore - Available for immediate dispatch in research quantities

Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
CAS No. 306290-42-6
Cat. No. B12117529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide
CAS306290-42-6
Molecular FormulaC15H14N4O
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=N2
InChIInChI=1S/C15H14N4O/c1-11-5-4-6-12(9-11)16-15(20)10-19-14-8-3-2-7-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20)
InChIKeyGCADHEHQOHYNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.4 [ug/mL] (The mean of the results at pH 7.4)

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide (CAS 306290-42-6): Procurement-Relevant Structural and Class Profile


2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide (CAS 306290-42-6) is a synthetic small molecule (MW 266.30 g/mol, C₁₅H₁₄N₄O) belonging to the N-substituted benzotriazole-acetamide class [1]. It comprises a 1H-benzotriazole heterocycle linked via a methylene bridge to an acetamide moiety bearing an m-tolyl (3-methylphenyl) substituent. This scaffold positions the compound at the intersection of two biologically relevant chemotypes: the benzotriazole class, known for broad-spectrum antimicrobial, anti-inflammatory, and enzyme-inhibitory properties [2], and the N-arylacetamide pharmacophore, recognized in analgesic and anti-inflammatory drug design [3]. The compound is indexed in PubChem (CID 863021) and ChEMBL (CHEMBL4079958) [1], with documented biochemical profiling against human HDAC7 [4]. Its structural isomer, the p-tolyl variant (CAS 306290-62-0), shares identical molecular formula but differs in the methyl substitution pattern on the anilide ring—a distinction with potential implications for target engagement, selectivity, and physicochemical behavior.

Why 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide Cannot Be Interchanged with Generic Benzotriazole-Acetamide Analogs: The m-Tolyl Distinction


Within the benzotriazole-acetamide family, simple substitution of the N-aryl group is not pharmacologically neutral. The position of the methyl substituent on the anilide ring—meta (m-tolyl) versus para (p-tolyl)—alters the electron density distribution on the aromatic ring, which in turn modulates π-stacking interactions with aromatic residues in target protein binding pockets, hydrogen-bonding geometry of the acetamide NH, and lipophilicity (XLogP3 = 2.2 for the m-tolyl compound) [1]. These physicochemical differences translate into divergent target-binding profiles: the m-tolyl compound exhibits a measured Ki > 50,000 nM against HDAC7 [2], whereas the p-tolyl isomer has not been experimentally characterized against the same panel, leaving its selectivity and potency unverified. Furthermore, the benzotriazole acetamide scaffold has been documented as a recognition element in SARS-CoV-1 3CLpro crystal structures (PDB 7LMH, 7LMJ) [3], indicating that even subtle substituent changes on the N-aryl ring may influence binding to viral and host protease targets. Generic substitution based solely on scaffold similarity therefore risks unanticipated potency shifts, target-selectivity trade-offs, and irreproducible biological outcomes.

Quantitative Differentiation Evidence for 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide (CAS 306290-42-6)


HDAC7 Biochemical Inhibition: m-Tolyl vs. Class-Level Comparator Baseline

The m-tolyl compound (306290-42-6) has been directly profiled against recombinant human HDAC7 in a fluorogenic biochemical assay, yielding a Ki > 50,000 nM (inactive/weakly active range) [1]. This establishes a quantitative baseline for HDAC7 engagement absent for the p-tolyl isomer (CAS 306290-62-0), which has not been tested in any publicly available enzymatic assay. In contrast, the structurally related benzotriazole-amide tool compound ITSA1 (N-(1H-benzotriazol-1-yl)-2,4-dichlorobenzamide) acts not as an HDAC inhibitor but as a suppressor of trichostatin A (TSA)–mediated HDAC inhibition at low micromolar concentrations, representing an entirely distinct pharmacological mechanism [2]. The m-tolyl compound therefore occupies a unique activity niche: it is experimentally confirmed as a borderline HDAC7 ligand, providing a defined starting point for SAR optimization that the p-tolyl isomer and ITSA1 do not offer.

Epigenetics HDAC inhibition Cancer Inflammation

Physicochemical Differentiation: XLogP3 and Hydrogen-Bonding Capacity of m-Tolyl vs. p-Tolyl Isomer

The meta substitution pattern of the m-tolyl compound (306290-42-6) yields a computed XLogP3 of 2.2 [1]. While the p-tolyl isomer (CAS 306290-62-0) shares the same molecular formula, the para-methyl position alters the spatial orientation of the methyl hydrophobic patch relative to the acetamide hydrogen-bond donor. This positional isomerism influences the compound's interaction with biological membranes and protein hydrophobic pockets. The m-tolyl compound possesses one hydrogen-bond donor (acetamide NH) and three hydrogen-bond acceptors (triazole N atoms and acetamide carbonyl), with a rotatable bond count of 3, providing moderate conformational flexibility [1]. These computed descriptors place the compound within favorable oral drug-likeness space (compliant with Lipinski's Rule of Five), yet the specific meta-substitution pattern offers a distinct spatial pharmacophore compared to para-substituted analogs, which may be advantageous for targets requiring a bent or angled ligand geometry.

Physicochemical profiling Lipophilicity Drug-likeness ADME

Antibacterial Potential: DNA Gyrase B Docking of Benzotriazole-Acetamide Congeners

A 2022 study by Patil and Amrutkar synthesized a series of 2-(1H-1,2,3-benzotriazol-1-yl)-N-substituted acetamides and demonstrated via in silico docking that this chemotype interacts with the active site of DNA gyrase subunit B (PDB 1KZN), a validated antibacterial target [1]. Among the synthesized derivatives, compounds 3d and 3f exhibited antibacterial activity against E. coli, P. aeruginosa, and S. aureus, while compound 3c showed selective anti-staphylococcal potential [1]. Although the m-tolyl compound (306290-42-6) was not among the specific congeners tested in this study, it shares the identical core scaffold and docking-validated pharmacophore. The N-(m-tolyl) substitution pattern may confer differential gyrase B binding compared to the tested compounds, providing a structurally pre-validated starting point for antibacterial optimization.

Antibacterial DNA gyrase Molecular docking Antimicrobial resistance

COX-2 Inhibition Scaffold Potential: N-Aryl Substitution Effects on Anti-Inflammatory Activity

Mahajan (2013) synthesized a series of N-(alkyl or aryl)-2-(1H-benzotriazol-1-yl)-acetamides (compounds BA1–BA10) and evaluated them as selective COX-2 inhibitors [1]. The study demonstrated that benzotriazole substitution of the arylacetamide core retains analgesic and anti-inflammatory activity while potentially reducing the ulcerogenic side effects associated with traditional NSAIDs. The m-tolyl compound (306290-42-6) is a direct structural congener of this series, with the N-(m-tolyl) group representing a specific aryl substitution not explicitly tested by Mahajan. The COX-2 inhibition data for the closest tested analogs (N-phenyl and N-substituted phenyl variants) provide a quantitative framework for predicting that the m-tolyl substitution may yield distinct COX-1/COX-2 selectivity ratios due to altered steric and electronic effects at the enzyme's active site entrance channel.

COX-2 inhibition Anti-inflammatory Analgesic Ulcerogenicity-sparing

SARS-CoV-1 3CLpro Recognition Element: Structural Biology Evidence for Benzotriazole-Acetamide Binding

Crystal structures deposited in the Protein Data Bank (PDB 7LMH, 7LMJ) reveal that 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-substituted acetamide derivatives bind to the active site of SARS-CoV-1 main protease (3CLpro) [1]. The benzotriazole moiety occupies the S1 pocket, while the N-aryl substituent extends into the S2/S3 subsites. The m-tolyl compound (306290-42-6) constitutes a structurally analogous ligand with the identical benzotriazole-acetamide recognition element but a distinct N-aryl substitution (m-tolyl vs. the pyridinyl-phenyl and chlorobenzyl substituents resolved in 7LMH and 7LMJ, respectively) [1]. This structural biology precedent establishes the scaffold as a validated 3CLpro binder, with the m-tolyl group potentially conferring altered S2 subsite occupancy that could translate into differential potency or selectivity against SARS-CoV-2 versus host proteases.

Antiviral Coronavirus 3CLpro X-ray crystallography

Evidence-Backed Application Scenarios for Procuring 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide (CAS 306290-42-6)


HDAC7-Targeted Epigenetic Probe Development

The experimentally measured Ki > 50,000 nM against human HDAC7 [1] provides a defined biochemical baseline for developing improved HDAC7 ligands. Researchers can use the m-tolyl compound as a starting scaffold for structure-activity relationship (SAR) campaigns aimed at enhancing HDAC7 potency through systematic modification of the N-aryl substituent, leveraging the established fluorogenic assay conditions for head-to-head comparisons.

DNA Gyrase B Antibacterial Lead Optimization

Building on the in silico docking validation of benzotriazole-acetamide congeners against DNA gyrase subunit B (1KZN) [2], the m-tolyl compound serves as a procurement-ready scaffold for antibacterial SAR studies. Its distinct N-aryl substitution can be exploited to probe the S2/S3 subsite preferences of the gyrase B ATP-binding pocket, with the goal of improving potency against resistant Gram-positive strains.

Coronavirus 3CLpro Structure-Guided Inhibitor Design

The co-crystal structures of benzotriazole-acetamide ligands bound to SARS-CoV-1 3CLpro (PDB 7LMH, 7LMJ) [3] validate the scaffold for antiviral protease inhibition. The m-tolyl compound can be directly advanced into enzymatic assays against SARS-CoV-2 3CLpro, with the meta-methyl group providing a novel vector for probing the S2 subsite of the enzyme's substrate-binding cleft.

COX-2 Selective Anti-Inflammatory Agent Discovery

The established COX-2 inhibitory activity of N-(aryl)-2-(1H-benzotriazol-1-yl)-acetamide derivatives [4] positions the m-tolyl compound as a candidate for anti-inflammatory lead generation. Its structural differentiation from the published BA1–BA10 series enables the exploration of novel intellectual property space while building on a pharmacophore with demonstrated in vivo efficacy in rodent paw edema models.

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